molecular formula C19H21BrFNO B139003 5-Bromodescyano Citalopram CAS No. 64169-39-7

5-Bromodescyano Citalopram

Cat. No.: B139003
CAS No.: 64169-39-7
M. Wt: 378.3 g/mol
InChI Key: WOLPGGGWZDXCNM-UHFFFAOYSA-N
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Description

Elucidation of Molecular Mechanisms of Action and Selectivity

5-Bromodescyano Citalopram (B1669093) is structurally analogous to citalopram, with the defining feature being the substitution of a bromo group for the cyano group at the 5-position of the isobenzofuran (B1246724) ring system. Citalopram exerts its therapeutic effects by potently and selectively inhibiting the serotonin (B10506) transporter (SERT), thereby blocking the reuptake of serotonin from the synaptic cleft. drugbank.comwikipedia.orgselleckchem.com This action increases the availability of serotonin to bind to postsynaptic receptors. The molecular target for citalopram is the primary, high-affinity (orthosteric or S1) binding site on the SERT. nih.govnih.gov

Given its structural similarity, the primary mechanism of action for 5-Bromodescyano Citalopram is presumed to be the inhibition of the serotonin transporter. Structure-activity relationship (SAR) studies on a variety of 5-substituted citalopram analogues have demonstrated that this position is critical for high-affinity binding to SERT. nih.gov Modifications at this site can significantly influence the compound's potency and selectivity. For instance, electron-withdrawing groups at the 5-position generally maintain high binding affinity at SERT. nih.gov

While specific quantitative binding data for this compound at the serotonin (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters are not extensively detailed in publicly available literature, its role as a direct precursor and designated impurity of citalopram (known as Citalopram EP Impurity F) implies that it possesses significant affinity for SERT. chemicea.commolcan.com Future research is essential to fully characterize its binding profile, including its affinity (Kᵢ) and selectivity for monoamine transporters. Such studies will clarify how the bromo-substitution, compared to the cyano group in citalopram, affects interaction with the S1 binding site and potentially with the low-affinity allosteric (S2) site, which modulates inhibitor binding. nih.govnih.gov

Binding Affinity of Citalopram and Related Transporters
CompoundSERT Kᵢ (nM)DAT Kᵢ (nM)NET Kᵢ (nM)Selectivity (SERT vs. DAT/NET)
Citalopram1.8 - 1.94> 10,000> 10,000Highly Selective for SERT
This compoundData Not PublishedData Not PublishedData Not PublishedPresumed Selective for SERT

Development of Novel Research Tools and Probes

A significant and immediate future direction for this compound lies in its utility as a foundational molecule for developing sophisticated research tools. Its most established role is as a key synthetic intermediate. Multiple patents describe methods for the preparation of citalopram where this compound is the direct precursor, which is converted to citalopram via a cyanation reaction (substituting the bromo group with a cyano group). justia.comepo.orggoogle.comallindianpatents.com Similarly, its deuterated analogue serves as an intermediate for synthesizing labeled citalopram, which is used as a standard in analytical studies. pharmaffiliates.com

Beyond its role as a precursor, the structure of this compound is well-suited for the creation of novel probes to study the serotonin transporter. The 5-position of the citalopram scaffold can be chemically modified to attach functional moieties without losing high-affinity binding to SERT. This has been successfully exploited to create:

Fluorescent Probes: By attaching a fluorophore like rhodamine to the 5-position of citalopram analogues, researchers have developed high-affinity fluorescent ligands. These tools are invaluable for visualizing the distribution, trafficking, and regulation of SERT in living cells using techniques like confocal microscopy.

Radioligands for PET Imaging: Positron Emission Tomography (PET) is a powerful in-vivo imaging technique used to study neurotransmitter systems in the human brain. Radioligands, which are molecules labeled with a positron-emitting isotope (e.g., ¹¹C), are required for these studies. The citalopram structure is a key scaffold for developing SERT-selective radioligands. This compound could serve as a precursor for new radiolabeled probes, potentially offering different binding kinetics or metabolic profiles compared to existing agents.

The development of such tools is critical for advancing our understanding of SERT's role in both normal brain function and in psychiatric disorders. By providing a versatile chemical scaffold, this compound is poised to contribute significantly to the creation of the next generation of probes for neuropharmacological research.

Research Tools Derived from the Citalopram Scaffold
Tool TypeDescriptionResearch ApplicationExample Modification Site
Synthetic IntermediatePrecursor molecule for the synthesis of citalopram and its labeled analogues.Pharmaceutical manufacturing and development of analytical standards.5-Bromo group
Fluorescent LigandCitalopram analogue chemically linked to a fluorophore (e.g., rhodamine).Visualization of SERT localization, trafficking, and protein dynamics in live cells.5-position
Radioligand (PET)Citalopram analogue labeled with a positron-emitting isotope (e.g., ¹¹C).In-vivo imaging and quantification of SERT density and occupancy in the brain.Various positions, including N-methyl group

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[5-bromo-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrFNO/c1-22(2)11-3-10-19(15-4-7-17(21)8-5-15)18-9-6-16(20)12-14(18)13-23-19/h4-9,12H,3,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLPGGGWZDXCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)Br)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64169-39-7
Record name 1-(4'-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064169397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4'-FLUOROPHENYL)-1-(3-DIMETHYLAMINOPROPYL)-5-BROMOPHTHALANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63L06KXW8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q. What frameworks support comparative studies between this compound and structural analogs in modulating SERT allostery?

  • Methodological Answer : Employ free-energy perturbation (FEP) calculations to compare binding free energies of analogs. Pair with functional assays (e.g., fluorescence-based SERT conformational sensors) to correlate computational predictions with experimental efficacy. Meta-analyses of published IC₅₀ datasets can identify structure-activity trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromodescyano Citalopram
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